6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Description
Strategic Importance of Fused Nitrogen Heterocycles in Contemporary Synthetic Methodologies
Fused nitrogen heterocycles, such as imidazo[1,2-a]pyridines, are of paramount strategic importance in modern organic synthesis. uni.lunih.gov Their prevalence in pharmaceuticals, agrochemicals, and functional materials drives continuous innovation in synthetic methodologies. nih.govresearchgate.net These scaffolds provide a rigid three-dimensional framework that can be precisely functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. mdpi.com The presence of multiple nitrogen atoms offers sites for hydrogen bonding and coordination to biological macromolecules, which is crucial for drug-receptor interactions. ontosight.ai Consequently, the development of efficient and versatile methods for constructing these ring systems is a key focus area in contemporary chemical research. researchgate.net
The wide-ranging pharmacological activities exhibited by imidazo[1,2-a]pyridine (B132010) derivatives underscore their importance. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. Marketed drugs containing this scaffold, such as Zolpidem and Alpidem, further highlight the therapeutic value of this heterocyclic system.
Historical Development and Current Landscape of Imidazo[1,2-a]pyridine Synthesis
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly over the years. Historically, the most common approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method that remains widely used today. acs.org However, the landscape of synthetic chemistry has expanded to include a variety of more sophisticated and efficient strategies.
Modern synthetic approaches focus on principles of atom economy, efficiency, and environmental sustainability ("green chemistry"). Key developments include:
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from three or more starting materials, significantly streamlining the synthetic process.
Transition-Metal Catalysis: Catalysts based on copper, palladium, and other metals have enabled novel cyclization and functionalization reactions, often proceeding under milder conditions and with greater functional group tolerance. organic-chemistry.org
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine (B92270) or imidazole (B134444) ring offers a powerful and atom-economical way to introduce substituents without the need for pre-functionalized starting materials. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic transformations leading to imidazo[1,2-a]pyridines.
These advancements have provided chemists with a robust toolbox for creating diverse libraries of imidazo[1,2-a]pyridine derivatives for biological screening and materials science applications. rsc.org
Rationale for Focused Academic Research on 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
The specific compound, this compound, has garnered academic interest primarily as a versatile chemical intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and life sciences sectors. uni.lu The rationale for its focused study can be understood by dissecting the influence of its specific substitution pattern on the core imidazo[1,2-a]pyridine scaffold.
The substituents—a bromine atom at the 6-position and methyl groups at the 2- and 8-positions—are not arbitrary. Each plays a critical role in modulating the compound's electronic properties, reactivity, and potential biological interactions.
The 6-Bromo Substituent: The bromine atom at the C6 position of the pyridine ring is a key feature. As an electron-withdrawing group, it significantly influences the electronic distribution of the entire bicyclic system. This electronic modulation can affect the reactivity of other positions on the ring, making it a strategic handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools in modern drug discovery for building molecular complexity.
The 2- and 8-Methyl Substituents: The methyl groups at the C2 and C8 positions also play important roles. The C2-methyl group can influence the orientation of larger substituents that might be introduced at this position, which is often crucial for binding to biological targets. The C8-methyl group, positioned next to the bridgehead nitrogen, can sterically and electronically influence the reactivity and conformation of the molecule.
The combination of these specific substituents makes this compound a valuable building block. Research on closely related bromo-substituted imidazo[1,2-a]pyridines has highlighted their potential as precursors for compounds with antimicrobial and anti-inflammatory effects. Therefore, academic research on this compound is driven by its potential to serve as a starting point for the synthesis of new therapeutic agents, where the specific placement of the bromo and methyl groups allows for systematic exploration of structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFFUAPZHTUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216231-53-6 | |
| Record name | 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo 2,8 Dimethylimidazo 1,2 a Pyridine
General Principles of Imidazo[1,2-a]pyridine (B132010) Ring System Formation
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical condensation reactions to modern catalytic protocols.
Cyclocondensation Reactions of Substituted 2-Aminopyridines
One of the most traditional and widely used methods for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The versatility of this method lies in the commercial availability of a wide variety of both 2-aminopyridines and α-halocarbonyl compounds, allowing for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. For instance, the reaction of 2-aminopyridine with bromoacetaldehyde represents a fundamental example of this transformation. ijssst.info More complex derivatives can be obtained by using substituted α-haloketones. acs.orgresearchgate.net Recent advancements have focused on developing more environmentally friendly conditions, such as performing the reaction without a catalyst or solvent at moderate temperatures. ijssst.info
Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | ijssst.info |
| 2-Aminopyridine | α-Bromo/chloroketones | 60 °C, catalyst-free, solvent-free | Substituted Imidazo[1,2-a]pyridines | ijssst.info |
| 2-Aminopyridines | Bromoacetophenones | K2CO3, DMF, room temp. | 2-Aryl-imidazo[1,2-a]pyridines | acs.org |
Multi-Component Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction Variants)
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.netnih.govnih.gov This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis. researchgate.netnih.govbeilstein-journals.org
The GBB reaction and its variants are highly valued for their atom economy, convergence, and the ability to generate molecular diversity rapidly. beilstein-journals.orgmdpi.com The reaction mechanism involves the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. Subsequent tautomerization leads to the aromatic imidazo[1,2-a]pyridine product. The scope of the GBB reaction is broad, accommodating a wide range of substituents on each of the three components. researchgate.netbeilstein-journals.org
Transition Metal-Catalyzed Cyclization Protocols
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering novel reaction pathways and access to a wider range of derivatives. rsc.org Copper and palladium catalysts are frequently employed in these transformations.
Copper-catalyzed protocols often involve a three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne. ijssst.info These reactions proceed through a domino sequence of condensation and cyclization. Other copper-catalyzed methods include the aerobic oxidative cyclization of 2-aminopyridines with ketones. organic-chemistry.org Palladium-catalyzed reactions have also been developed, for example, in the regioselective halogenation of the imidazo[1,2-a]pyridine core. researchgate.net These metal-catalyzed approaches often provide high yields and regioselectivity under mild reaction conditions.
Metal-Free and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, this has led to the exploration of metal-free and green chemistry approaches. acs.orgrsc.org
Metal-free syntheses often rely on the inherent reactivity of the starting materials under specific conditions. For example, catalyst-free condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be achieved by simply refluxing the reactants in an eco-friendly solvent like ethanol. acs.org Other metal-free strategies include iodine-catalyzed oxidative cyclizations. Green chemistry principles are also being applied, such as the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of biodegradable catalysts. acs.org These approaches aim to minimize waste, avoid the use of toxic metals, and reduce energy consumption.
Targeted Synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
The synthesis of the specifically substituted this compound can be achieved by applying the general principles of imidazo[1,2-a]pyridine formation to appropriately substituted precursors.
Precursor Synthesis and Site-Selective Halogenation Strategies
A logical and direct route to this compound involves the cyclocondensation of a key precursor, 2-amino-5-bromo-3-methylpyridine, with an appropriate carbonyl compound.
Precursor Synthesis: The starting material, 2-amino-5-bromo-3-methylpyridine, is commercially available or can be synthesized from 2-amino-3-methylpyridine via bromination. sigmaaldrich.com This precursor provides the necessary bromine atom at the 5-position of the pyridine ring and the methyl group at the 3-position, which will become the 6-bromo and 8-methyl substituents in the final imidazo[1,2-a]pyridine product, respectively.
Cyclocondensation for Target Synthesis: The synthesis of this compound can then be accomplished through a classical cyclocondensation reaction. Reacting 2-amino-5-bromo-3-methylpyridine with chloroacetone (1-chloropropan-2-one) would be a direct method. In this reaction, the nitrogen of the pyridine ring of 2-amino-5-bromo-3-methylpyridine would first be alkylated by chloroacetone. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which after dehydration, yields the desired this compound.
Table 2: Proposed Synthesis of this compound
| Precursor 1 | Precursor 2 | Reaction Type | Product |
|---|---|---|---|
| 2-Amino-5-bromo-3-methylpyridine | Chloroacetone | Cyclocondensation | This compound |
Alternative Strategy - Site-Selective Halogenation: An alternative synthetic route would involve the initial synthesis of 2,8-dimethylimidazo[1,2-a]pyridine followed by a site-selective bromination. The synthesis of 2,8-dimethylimidazo[1,2-a]pyridine would be achieved by the cyclocondensation of 2-amino-3-methylpyridine with chloroacetone. The subsequent step would require the selective bromination at the C6 position of the 2,8-dimethylimidazo[1,2-a]pyridine core. The electronic properties of the imidazo[1,2-a]pyridine ring system generally direct electrophilic substitution to the C3 position, and if that is blocked, to the C5 and C7 positions. Therefore, achieving selective bromination at the C6 position might require specific directing groups or reaction conditions that favor this particular regioselectivity, which can be challenging. researchgate.netresearchgate.net
Regioselective Annulation Procedures for Dimethylimidazo[1,2-a]pyridine Systems
The formation of the imidazo[1,2-a]pyridine scaffold is a prime example of a regioselective annulation process. The synthesis inherently favors a specific structural isomer due to the differential nucleophilicity of the nitrogen atoms in the 2-aminopyridine starting material.
The key steps are as follows:
Initial Alkylation: The reaction commences with the nucleophilic attack of the endocyclic pyridine ring nitrogen (N-1) on the electrophilic α-carbon of the α-haloketone (e.g., 1-bromo-2-propanone). This step is regioselective because the ring nitrogen is a stronger nucleophile than the exocyclic amino group. This initial S_N2 reaction results in the displacement of the bromide ion and the formation of a key intermediate, an N-alkylated pyridinium salt. bio-conferences.orgresearchgate.net
Intramolecular Cyclization: The exocyclic amino group (-NH2) of the pyridinium salt then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety.
Dehydration: This cyclization forms a five-membered ring intermediate, a cyclic carbinolamine, which subsequently undergoes dehydration (loss of a water molecule) to yield the final aromatic this compound.
This sequence ensures that the methyl group from 1-bromo-2-propanone is positioned at the C-2 position of the resulting fused heterocyclic system, while the substituents from the 2-amino-5-bromo-3-methylpyridine precursor dictate the bromine at C-6 and the second methyl group at C-8.
| Precursor | Role in Synthesis | Resulting Moiety in Product |
|---|---|---|
| 2-amino-5-bromo-3-methylpyridine | Provides the pyridine ring and substituents at positions 6 and 8 | 6-Bromo and 8-Methyl groups |
| 1-bromo-2-propanone | Provides the imidazole (B134444) ring and substituent at position 2 | 2-Methyl group |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Significant research has been dedicated to optimizing the reaction conditions for the synthesis of imidazo[1,2-a]pyridines to improve yields, reduce reaction times, and employ more environmentally benign methods. researchgate.netresearchgate.net
Conventional methods often involved refluxing the reactants in polar solvents like ethanol or methanol with a base such as sodium bicarbonate for several hours. researchgate.net However, modern approaches have introduced several improvements. The use of microwave irradiation has been shown to dramatically accelerate the reaction, reducing the time required from hours to mere minutes while often improving yields. researchgate.netresearchgate.net
Further optimizations include catalyst- and solvent-free conditions, where the reactants are simply heated together at a modest temperature (e.g., 60°C) to produce the desired product. bio-conferences.org Other studies have explored various catalytic systems, including Lewis acids (FeCl₃) and the use of neutral alumina at room temperature, to facilitate the condensation. bio-conferences.orgresearchgate.net Green chemistry approaches have also been developed, utilizing media such as polyethylene glycol (PEG-400) and water. researchgate.net
| Condition/Method | Typical Parameters | Advantages | Reference |
|---|---|---|---|
| Conventional Heating | Reflux in ethanol with NaHCO₃ for 4-6 hours | Standard, well-established procedure | researchgate.net |
| Microwave Irradiation | DMF solvent, 150°C for 10 minutes | Rapid reaction times, high efficiency | researchgate.netresearchgate.net |
| Solvent-Free | Heating reactants at 60°C without solvent or catalyst | Environmentally friendly, simplified workup | bio-conferences.org |
| Green Solvents | PEG-400 and water (1:2) under microwave irradiation | Avoids volatile toxic organic solvents | researchgate.net |
| Lewis Acid Catalysis | FeCl₃ as catalyst | Superior catalytic performance over other Lewis acids | bio-conferences.org |
Mechanistic Investigations into the Formation of this compound
Understanding the reaction mechanism is crucial for optimizing synthesis and predicting outcomes. The formation of the imidazo[1,2-a]pyridine core is a well-studied process.
Proposed Reaction Mechanisms for Imidazo[1,2-a]pyridine Core Formation
The generally accepted mechanism for the reaction between a 2-aminopyridine and an α-haloketone is a two-stage process involving nucleophilic substitution followed by cyclocondensation. researchgate.net
Stage 1: S_N2 Alkylation. The reaction is initiated by the nucleophilic attack of the pyridine ring's endocyclic nitrogen atom on the α-carbon of the haloketone. This proceeds via an S_N2 mechanism, leading to the formation of a quaternary ammonium salt, specifically an N-substituted 2-aminopyridinium halide. This initial coupling is the foundation of the fused ring system. researchgate.net
Stage 2: Intramolecular Cyclocondensation. The intermediate pyridinium salt then undergoes an intramolecular reaction. The exocyclic primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered heterocyclic ring, creating a carbinolamine intermediate. This intermediate is unstable and readily eliminates a molecule of water (dehydration) to generate a carbon-nitrogen double bond, resulting in the aromatization of the imidazole ring and the formation of the stable imidazo[1,2-a]pyridine product.
Elucidation of Key Intermediates and Transition States
Based on the proposed mechanism, two principal intermediates can be identified in the reaction pathway leading to this compound.
N-(2-oxopropyl)-2-amino-5-bromo-3-methylpyridinium salt: This is the first key intermediate, formed immediately after the initial S_N2 reaction between 2-amino-5-bromo-3-methylpyridine and 1-bromo-2-propanone. It is a quaternary ammonium salt that contains all the necessary atoms for the subsequent cyclization.
Cyclic Carbinolamine Intermediate: This transient, non-aromatic species is formed after the intramolecular nucleophilic attack of the amino group on the carbonyl carbon. Its structure is a hydroxylated imidazoline fused to the pyridine ring. This intermediate is not typically isolated due to its rapid dehydration to form the final aromatic product.
Advanced Functionalization and Derivatization of the 6 Bromo 2,8 Dimethylimidazo 1,2 a Pyridine Core
Direct Functionalization Strategies on the Imidazo[1,2-a]pyridine (B132010) System
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core without the need for pre-installed functional groups. nih.govresearchgate.net These methods offer a straightforward approach to introduce new substituents, primarily targeting the electron-rich C3 position of the imidazole (B134444) ring. researchgate.netrsc.org
Radical-mediated reactions provide an effective means for the direct functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions often proceed under mild conditions and can be initiated through various methods, including the use of radical initiators or photoredox catalysis. rsc.org The inherent reactivity of the imidazo[1,2-a]pyridine nucleus, particularly its electron-rich nature at the C3 position, makes it susceptible to attack by electrophilic radicals. researchgate.net
Research has shown that various radical precursors can be employed to introduce a wide array of functional groups. For instance, the regioselectivity of radical substitution on electron-deficient heteroarenes can be influenced by factors such as the solvent, pH, and the nature of the radical itself. nih.gov While specific studies on 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine are limited, the general principles suggest that radical functionalization would likely occur at the C3 position, provided it is unsubstituted.
Catalytic methods, particularly those involving transition metals and photocatalysis, have become indispensable for the C-H functionalization of imidazo[1,2-a]pyridines. rsc.orgnih.gov These strategies offer high efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds.
Transition Metal Catalysis: Transition-metal-catalyzed reactions often involve the directed C-H activation of the imidazo[1,2-a]pyridine scaffold. nih.gov The nitrogen atom at the N1 position can act as a directing group, facilitating ortho-C-H functionalization on substituents at the C2 position, such as an aryl group. nih.gov While this is a common strategy, direct functionalization of the pyridine (B92270) ring C-H bonds (C5, C7) of the core itself is also an area of active research. rsc.orgbeilstein-journals.org
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov This method utilizes a photocatalyst that, upon light absorption, can initiate radical-based transformations under mild conditions. nih.gov Numerous functional groups have been successfully introduced at the C3 position using this approach, including trifluoromethyl nih.gov, perfluoroalkyl nih.gov, and aminoalkyl groups nih.gov. For example, visible-light-mediated protocols have been developed for the trifluoromethylation and difluoroacetylation of the imidazo[1,2-a]pyridine core using appropriate radical precursors and a photocatalyst like fac-Ir(ppy)₃. nih.gov Similarly, photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines at the C3 position has been achieved using CBr₄ as the bromine source. tandfonline.comresearchgate.nettandfonline.com
Table 1: Examples of Photocatalytic C3-Functionalization of Imidazo[1,2-a]pyridines
| Functional Group | Reagent | Photocatalyst | Yield Range | Reference |
| Trifluoroethyl | CF₃CH₂I | fac-Ir(ppy)₃ | Moderate to Good | nih.gov |
| Difluoroacetyl | BrCF₂CO₂Et | fac-Ir(ppy)₃ | 64-94% | nih.gov |
| (Phenylsulfonyl)difluoromethyl | PhSO₂CF₂I | Not specified | 62-91% | nih.gov |
| Aminoalkyl | N-Aryl Glycines | CsPbBr₃ | 44-94% | nih.gov |
Post-Synthetic Modifications and Substituent Exchange Reactions
The bromine atom at the C6 position of this compound serves as a versatile synthetic handle for a variety of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of C-C bonds by coupling an organohalide with an organometallic reagent. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. The 6-bromo position of the imidazo[1,2-a]pyridine core is well-suited for this transformation, enabling the introduction of various aryl and heteroaryl substituents. researchgate.netnih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with heteroaryl halides. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgacs.org The 6-bromo-imidazo[1,2-a]pyridine core can be readily alkynylated via this method, providing access to a wide range of acetylenic derivatives which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. acs.orgrsc.org
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Key Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, KF | C(sp²)-C(sp²) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | C(sp²)-C(sp) |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C6 position of this compound is generally challenging. SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. nih.govnih.gov The imidazo[1,2-a]pyridine ring system is not sufficiently electron-deficient to facilitate this reaction under standard conditions.
However, substitution can be achieved under specific circumstances. For instance, in highly activated systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, nucleophilic substitution of the nitro or cyano group can occur. researchgate.net For the substitution of a halogen on the pyridine ring portion, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-nucleophiles) or Ullmann condensation (for O- or S-nucleophiles), are typically the methods of choice over direct SNAr.
Introduction of Complex Moieties via Carboxamide Derivatization
The introduction of a carboxamide group onto the imidazo[1,2-a]pyridine core is a significant strategy, as this functional group is a key component in many biologically active molecules. nih.gov One of the most efficient methods for introducing a carboxamide at the C6 position is through palladium-catalyzed aminocarbonylation.
This reaction involves the coupling of an aryl halide (or iodide, a close analogue to the bromide) with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov A study on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridines demonstrated that this method is highly effective for synthesizing 6-carboxamido derivatives. nih.gov The reaction can be performed using a recyclable palladium catalyst, and various aliphatic and aromatic amines can be employed to generate a diverse library of amide products. nih.gov This transformation provides a direct route to complex derivatives from the 6-halo-imidazo[1,2-a]pyridine scaffold.
Aminocarbonylation Strategies
Aminocarbonylation is a powerful one-step method for the synthesis of amides, which are ubiquitous functional groups in pharmaceutically active compounds. mit.edu This transformation involves a three-component reaction between an aryl or heteroaryl halide, an amine, and carbon monoxide, typically catalyzed by a palladium complex. mit.edunih.gov For the this compound core, this strategy allows for the direct conversion of the C-Br bond into a C-CONR₂ bond, providing access to a library of 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxamides.
The successful implementation of aminocarbonylation on halogenated imidazo[1,2-a]pyridines relies on carefully optimized reaction conditions. nih.gov Key components of the catalytic system include a palladium source, a phosphine ligand, a base, and a source of carbon monoxide. nih.govbohrium.com While aryl iodides are often more reactive, aryl bromides can be effectively coupled using modern catalytic systems. bohrium.comacs.org
Catalytic Systems and Reaction Conditions:
Research into palladium-catalyzed aminocarbonylation has led to the development of highly efficient systems. nih.gov Traditional catalysts often require high temperatures, which can be detrimental to sensitive substrates. mit.edu However, the use of specific palladacycle precatalysts in combination with ligands like XantPhos can generate highly active catalysts. mit.eduacs.org This approach enables the reaction to proceed at significantly lower temperatures (40-50 °C), providing access to products that are not easily attainable with conventional methods. acs.org
The choice of base and solvent is also crucial. Bases such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed. nih.gov Solvents like N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane are frequently used, with the optimal choice depending on the specific substrates and catalytic system. nih.gov The reaction is typically performed under a pressurized atmosphere of carbon monoxide. nih.gov
The table below summarizes typical conditions used for the aminocarbonylation of a related 6-iodoimidazo[1,2-a]pyridine, which serves as a model for the functionalization of the 6-bromo analogue.
| Method | Catalyst | Base | Solvent | Temperature (°C) | CO Pressure (bar) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| A | SILP-Pd | Et₃N | DMF | 100 | 30 | 7 | 99 |
| B | SILP-Pd | DBU | Toluene | 120 | 5 | 7 | 99 |
Data derived from studies on 6-iodoimidazo[1,2-a]pyridine, a close structural analog. nih.gov
The mechanism of palladium-catalyzed aminocarbonylation involves a series of steps, including the oxidative addition of the aryl halide to a Pd(0) complex, CO insertion into the aryl-palladium bond to form an acyl-palladium intermediate, and subsequent reaction with an amine (aminolysis) to generate the amide product and regenerate the catalyst. nih.govberkeley.edu
Formation of Hydrazide and Analogous Structures from Imidazopyridine Carboxylic Acids
Carboxylic acid hydrazides are valuable synthetic intermediates used in the preparation of numerous heterocyclic compounds, such as oxadiazoles and pyrazoles, and are known to be present in various biologically active molecules. mdpi.comrjptonline.orgrjptonline.org The synthesis of 2,8-dimethylimidazo[1,2-a]pyridine-6-carbohydrazide from the corresponding 6-bromo precursor is a multi-step process that first requires the conversion of the bromo group into a carboxylic acid or its ester derivative.
The most common and direct method for preparing hydrazides is through the hydrazinolysis of esters. nih.gov This involves reacting an ester with hydrazine hydrate (H₂NNH₂·H₂O), typically in an alcohol solvent like ethanol, under reflux conditions. nih.govtandfonline.com The reaction can also be performed directly from carboxylic acids using dehydrating agents or via a continuous flow process. osti.gov
Therefore, the initial step in forming the hydrazide from this compound is the synthesis of the corresponding C6-carboxylic acid ester. This can be achieved via a palladium-catalyzed alkoxycarbonylation reaction, which is mechanistically similar to aminocarbonylation but uses an alcohol instead of an amine to trap the acyl-palladium intermediate.
Once the 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylate ester is obtained, it can be readily converted to the desired hydrazide. The resulting hydrazide is a versatile building block for further derivatization. For instance, it can be reacted with various aldehydes or ketones to form hydrazone derivatives. tandfonline.com This condensation reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the aldehyde in absolute ethanol. tandfonline.com
The table below illustrates the synthesis of various N'-(benzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, demonstrating the reactivity of the hydrazide moiety on the imidazopyridine scaffold.
| Hydrazide Precursor | Aldehyde Reactant | Reaction Time (h) | Resulting Hydrazone Product |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carbohydrazide | Benzaldehyde | 3-5 | N'-(benzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 4-Chlorobenzaldehyde | 3-5 | N'-(4-chlorobenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide |
| Imidazo[1,2-a]pyridine-2-carbohydrazide | 4-Methoxybenzaldehyde | 3-5 | N'-(4-methoxybenzylidene)imidazo[1,2-a]pyridine-2-carbohydrazide |
Data derived from studies on imidazo[1,2-a]pyridine-2-carbohydrazides, demonstrating the general reactivity for forming analogous structures. tandfonline.com
This synthetic route highlights the utility of the this compound core as a starting material for accessing complex molecules with potential applications in medicinal chemistry through the formation of stable and reactive hydrazide and hydrazone intermediates.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: For 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. Based on the structure, one would anticipate signals for three aromatic protons on the imidazopyridine ring system and two separate signals for the protons of the two methyl groups at the C2 and C8 positions. The chemical shifts (δ) of the aromatic protons would appear in the downfield region typical for heterocyclic aromatic compounds, and their splitting patterns (multiplicities) would provide information about the neighboring protons. The methyl groups would appear as singlet signals in the upfield (aliphatic) region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The structure of this compound contains nine carbon atoms, which would lead to a corresponding number of signals in the spectrum, assuming no accidental overlap. These would include signals for the carbons of the fused aromatic rings and two distinct signals in the aliphatic region for the C2 and C8 methyl carbons.
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would be used to establish the connectivity between the adjacent protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methyl proton signals to their respective methyl carbon signals.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₉BrN₂, HRMS would be used to confirm the exact mass, which is a critical step in verifying its identity. The presence of bromine is typically confirmed by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
ESI-MS: Electrospray ionization is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Predicted ESI-MS data for various adducts of the target compound highlight the expected m/z values that would be observed. uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 225.00218 |
| [M+Na]⁺ | 246.98412 |
| [M+NH₄]⁺ | 242.02872 |
| [M+K]⁺ | 262.95806 |
EI-MS: Electron impact is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, one would expect to observe the molecular ion peak (M⁺) and fragment ions corresponding to logical losses, such as the loss of a methyl group ([-CH₃]), a bromine atom ([-Br]), or other characteristic cleavages of the heterocyclic ring structure.
Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would be expected to display several characteristic absorption bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations corresponding to the carbon-carbon and carbon-nitrogen double bonds within the aromatic imidazopyridine ring system are expected in the 1650-1450 cm⁻¹ region.
C-Br stretching: The vibration for the carbon-bromine bond would be expected to appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.
Elemental Microanalysis for Empirical Formula and Purity Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This method provides critical data for verifying the empirical formula of a newly synthesized or purified substance. The process involves the combustion of a small, precisely weighed sample under controlled conditions, where the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured.
For this compound, the expected elemental composition is calculated based on its molecular formula, C₉H₉BrN₂. uni.lu The experimental results from microanalysis are then compared against these theoretical values. A close correlation between the found and calculated percentages serves as strong evidence for the correct elemental composition and a high degree of purity. Significant deviations could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is the theoretical elemental composition for this compound. Experimental data from published literature for direct comparison is not available at this time.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 48.45% |
| Hydrogen | H | 1.008 | 9.072 | 4.07% |
| Bromine | Br | 79.904 | 79.904 | 35.81% |
| Nitrogen | N | 14.007 | 28.014 | 12.55% |
| Total | C₉H₉BrN₂ | 223.089 | 100.00% |
Note: This table presents the calculated theoretical values. Experimental values are determined in a laboratory setting.
X-ray Crystallography for Solid-State Structural Conformation and Absolute Stereochemistry
Single-crystal X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine precise bond lengths, bond angles, and torsional angles. This data confirms the molecular connectivity and provides insight into the molecule's conformation in the solid state.
For a compound like this compound, which is achiral, the primary application of X-ray crystallography would be to:
Unambiguously confirm its molecular structure.
Determine the planarity of the fused imidazo[1,2-a]pyridine (B132010) ring system.
Characterize any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.
Despite the utility of this technique, a review of publicly available scientific literature and crystallographic databases did not yield any deposited crystal structure data for this compound. Therefore, specific details regarding its solid-state conformation, unit cell parameters, and space group cannot be provided at this time.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions (a, b, c) | Data Not Available |
| Unit Cell Angles (α, β, γ) | Data Not Available |
| Volume (V) | Data Not Available |
Computational Chemistry and Theoretical Investigations on 6 Bromo 2,8 Dimethylimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, these calculations would provide insights into its stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For the related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations with the B3LYP/6-311++G(d,p) basis set determined a HOMO-LUMO gap of 4.343 eV. nih.govresearchgate.netresearchgate.net In another similar molecule, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 2.3591 eV. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich imidazo[1,2-a]pyridine (B132010) ring system, while the LUMO would also be located on the aromatic core. The presence of electron-donating methyl groups and the electron-withdrawing bromine atom would influence the precise energies of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: The following data are illustrative and based on values reported for similar imidazo[1,2-a]pyridine structures, as specific experimental or theoretical values for this compound are not available in the cited literature.)
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding a molecule's behavior in chemical reactions. researchgate.net
Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors for a related imidazopyridine derivative were calculated from its HOMO and LUMO energies. nih.gov
Table 2: Predicted Global Reactivity Descriptors (Note: These values are for illustrative purposes and are derived from the representative HOMO/LUMO energies in Table 1.)
| Descriptor | Formula | Predicted Value |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |
| Global Softness (S) | 1 / η | 0.45 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 eV |
| Chemical Potential (μ) | -χ | -4.0 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the imidazo[1,2-a]pyridine ring, indicating these are the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. The bromine atom would have a region of both positive potential (the σ-hole) and negative potential.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary focus of conformational analysis would be the rotation of the two methyl groups attached to the rigid imidazo[1,2-a]pyridine core. By systematically rotating the bonds associated with these methyl groups and calculating the corresponding energy, a potential energy surface (PES) can be generated. This map reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. Given the fused ring system, the core structure is expected to be largely planar.
In Silico Mechanistic Studies for Reaction Pathways and Selectivity
Computational methods can be employed to model reaction mechanisms, providing insights into the transition states and intermediates involved. For this compound, in silico studies could explore various reactions, such as electrophilic aromatic substitution or cross-coupling reactions at the bromine position. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism and the resulting regioselectivity can be predicted. This is particularly useful for understanding how the electronic properties of the substituted imidazo[1,2-a]pyridine ring direct the course of a chemical transformation.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.
Theoretical NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when correlated with experimental NMR spectra, are invaluable for structural elucidation and assignment of resonances. For a series of 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides, detailed ¹H and ¹³C NMR data have been reported, which can serve as a basis for comparison.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of a molecule. These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and C-Br stretching. For 2,6-bis(bromo-methyl)pyridine, DFT calculations were used to predict its vibrational spectrum. derpharmachemica.comresearchgate.net This information aids in the interpretation of experimental IR and Raman spectra.
Table 3: Representative Predicted ¹³C NMR Chemical Shifts (Note: The following values are illustrative, based on general knowledge of imidazo[1,2-a]pyridine systems and the influence of substituents. Specific calculated values for this compound are not available in the cited literature.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145 |
| C3 | 110 |
| C5 | 125 |
| C6 | 115 |
| C7 | 120 |
| C8 | 130 |
| C8a | 140 |
| 2-CH₃ | 15 |
| 8-CH₃ | 20 |
Role of 6 Bromo 2,8 Dimethylimidazo 1,2 a Pyridine As a Synthetic Building Block and Scaffold
Design and Synthesis of Novel Complex Heterocyclic Architectures
The bromine atom on the 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine ring is a key functional group that enables the construction of complex heterocyclic systems. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, and alkynyl moieties at the 6-position, thereby expanding the core scaffold into more elaborate structures. researchgate.netnih.gov
The Suzuki-Miyaura reaction, for instance, couples the bromo-substituted imidazopyridine with various boronic acids or esters in the presence of a palladium catalyst. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. Similarly, the Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, a transformation that is crucial for building conjugated systems and intermediates for further cyclization reactions. researchgate.netscirp.org These methods provide a direct pathway to novel, tri- or tetrasubstituted pyridine (B92270) derivatives and other fused heterocyclic systems. researchgate.net
The table below illustrates the application of these coupling reactions in synthesizing complex molecules from this compound.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2,8-dimethylimidazo[1,2-a]pyridines |
| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Heteroaryl-2,8-dimethylimidazo[1,2-a]pyridines |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2,8-dimethylimidazo[1,2-a]pyridines |
| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Trimethylsilylethynyl)-2,8-dimethylimidazo[1,2-a]pyridines |
Strategies for Scaffold Hopping and Structural Diversification in Organic Synthesis
Scaffold hopping is a prominent strategy in medicinal chemistry that involves modifying the core molecular framework of a known active compound to identify isofunctional molecules with different and patentable backbones. nih.gov This approach aims to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The imidazo[1,2-a]pyridine (B132010) core is an excellent candidate for such strategies due to its proven biological relevance. nih.govmdpi.com
This compound acts as a crucial starting material for structural diversification, which is a key component of scaffold hopping. The bromine atom serves as an anchor point for introducing a wide array of substituents, leading to the generation of large libraries of analogues. By systematically altering the groups attached at the 6-position, chemists can explore the structure-activity relationship (SAR) and optimize the biological activity of the resulting compounds. nih.gov For example, replacing a simple aryl group with a complex heterocycle via a Suzuki coupling can fundamentally alter the molecule's interaction with a biological target, potentially leading to a new class of compounds with a different core but similar or enhanced activity. nih.gov This highlights the importance of scaffold hopping in discovering novel drug candidates. nih.govmdpi.com
The following table demonstrates the concept of structural diversification using this compound as the foundational scaffold.
| Starting Scaffold | Diversification Reaction | Introduced Moiety | Resulting Scaffold Type | Potential Application |
|---|---|---|---|---|
| This compound | Suzuki Coupling | Pyridine-3-boronic acid | Bi-heterocyclic system | Kinase Inhibitors |
| This compound | Buchwald-Hartwig Amination | Aniline | 6-Amino-substituted imidazopyridine | Receptor Antagonists |
| This compound | Sonogashira Coupling | Propargyl alcohol | Functionalized alkynyl imidazopyridine | Antiviral Agents |
| This compound | Stille Coupling | Tributyl(vinyl)stannane | 6-Vinyl-substituted imidazopyridine | Material Science |
Utilization in the Construction of Architecturally Diverse Molecular Systems
The true value of this compound as a building block lies in its ability to facilitate the assembly of architecturally diverse and complex molecular systems. nih.gov The strategic placement of the bromine atom allows for regiocontrolled functionalization, which is essential when constructing molecules with precise three-dimensional arrangements. researchgate.net By employing a sequence of cross-coupling reactions, chemists can systematically build up molecular complexity from this relatively simple starting material.
For example, a Sonogashira coupling can be performed first to introduce an alkyne, which can then undergo further transformations such as cycloadditions or cyclizations to form new rings fused to the imidazopyridine core. Alternatively, a Suzuki coupling can introduce a biaryl linkage, creating a scaffold that can be further elaborated. researchgate.net This step-wise approach provides access to a vast chemical space of novel compounds that would be difficult to synthesize using other methods. The ability to generate such molecular diversity from a single, readily accessible building block is of paramount importance in the search for new therapeutic agents and functional materials. nih.gov
The table below summarizes the utility of this compound in creating diverse molecular architectures.
| Building Block | Reaction Sequence | Intermediate | Final Molecular Architecture |
|---|---|---|---|
| This compound | 1. Sonogashira Coupling (with TMS-acetylene) 2. Desilylation 3. Cycloaddition | 6-Ethynyl-2,8-dimethylimidazo[1,2-a]pyridine | Fused Polycyclic Heterocycles (e.g., Triazole-fused) |
| This compound | 1. Suzuki Coupling (with 4-formylphenylboronic acid) 2. Condensation Reaction | 6-(4-formylphenyl)-2,8-dimethylimidazo[1,2-a]pyridine | Extended Conjugated Systems (e.g., Schiff bases, Stilbenes) |
| This compound | 1. Lithiation/Bromine-Lithium Exchange 2. Reaction with an electrophile (e.g., CO₂) | Imidazo[1,2-a]pyridine-6-carboxylic acid | Carboxylic Acid Derivatives (Amides, Esters) |
Emerging Research Avenues and Methodological Advancements
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Research efforts are geared towards developing protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One significant advancement is the move towards metal-free and aqueous synthesis conditions. For instance, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been developed that proceeds under ambient conditions in water, representing a significant step towards sustainability. nih.gov Another approach involves microwave-assisted, metal-free synthesis, which can dramatically reduce reaction times and improve yields. organic-chemistry.org An efficient method for synthesizing 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines utilizes an amine-triggered benzannulation under microwave irradiation, achieving high yields in as little as 10 minutes. organic-chemistry.org
Furthermore, multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) offer a greener alternative for synthesizing imidazo[1,2-a]pyridine (B132010) cores, often assisted by microwave energy to enhance efficiency and reduce reaction times from hours to minutes. mdpi.com These sustainable methods, while demonstrated on the broader class, are directly applicable to the synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, promising more environmentally friendly production routes. A patent has described a method for synthesizing 6-bromoimidazo[1,2-a]pyridine (B40293) derivatives using gentle reaction conditions (25-50 °C) in solvents like water and ethanol, highlighting the industrial interest in greener processes. google.com
Table 1: Comparison of Synthetic Protocols for Imidazo[1,2-a]pyridines
| Method | Key Features | Typical Solvents | Catalyst/Conditions | Advantages |
|---|---|---|---|---|
| Conventional Synthesis | Traditional heating, often lengthy | Organic solvents (e.g., DMF, Acetonitrile) | Metal catalysts, strong bases | Well-established procedures |
| Aqueous, Metal-Free Synthesis nih.gov | Reaction proceeds in water | Water | Ambient temperature, metal-free | Environmentally benign, rapid |
| Microwave-Assisted Synthesis organic-chemistry.org | Rapid heating, reduced reaction time | Toluene | Metal-free, microwave irradiation | High efficiency, speed |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) mdpi.com | One-pot, three-component reaction | Ethanol | NH4Cl, Microwave irradiation | High atom economy, reduced steps |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The drive to accelerate drug discovery has led to the integration of automated synthesis and high-throughput experimentation (HTE). The imidazo[1,2-a]pyridine scaffold is well-suited for these platforms due to its versatile and robust chemistry. HTE allows for the rapid screening of numerous reaction conditions (catalysts, bases, solvents) on a nanomole scale, consuming minimal amounts of starting material. scienceintheclassroom.org
For example, a miniaturized automation platform has been used to perform over 1,500 chemistry experiments in under a day, using as little as 0.02 milligrams of substrate per reaction. scienceintheclassroom.org This technology is invaluable for optimizing cross-coupling reactions to functionalize the 6-bromo position of this compound with various nucleophiles. scienceintheclassroom.org
In the context of drug discovery, high-throughput screening (HTS) campaigns have tested millions of compounds against parasites like Leishmania donovani, identifying the imidazo[1,2-a]pyridine core as a promising anti-leishmanial chemotype. nih.gov Subsequent virtual screening of proprietary libraries allowed for rapid exploration of the structure-activity relationship, identifying key positions on the core (including positions 2, 6, and 8) that tolerate changes while retaining activity. nih.gov This synergy of HTS and computational screening accelerates the identification and optimization of lead compounds.
Exploitation of Novel Catalytic Systems for Site-Specific Transformations
The functionalization of the imidazo[1,2-a]pyridine core is critical for modulating its biological activity. Novel catalytic systems are being developed for precise, site-specific transformations, often focusing on C-H bond functionalization, which offers a more atom-economical approach compared to traditional cross-coupling of pre-functionalized halides. nih.govresearchgate.net
Recent advances include:
Palladium Catalysis: Recyclable palladium catalysts have been used for the aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines to introduce carboxamide moieties, a common feature in drug candidates. nih.gov
Iron Catalysis: A direct Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes has been achieved through an aerobic oxidative cross-dehydrogenative coupling process, offering a cheaper and more sustainable alternative to precious metal catalysts. rsc.org
Photoredox Catalysis: Visible light-induced photocatalysis has emerged as a powerful tool for the C-3 functionalization of the imidazo[1,2-a]pyridine ring. nih.gov Using simple photocatalysts like rose bengal, researchers have achieved formylation and aminoalkylation under mild, aerobic conditions. nih.gov This strategy avoids harsh reagents and high temperatures. nih.gov
These catalytic methods provide a versatile toolkit for modifying the this compound scaffold, enabling the synthesis of diverse analogues for biological evaluation. rsc.org
Advanced Characterization Techniques and Chemoinformatics Integration
Thorough characterization is essential to confirm the structure and purity of synthesized compounds. Standard techniques for imidazo[1,2-a]pyridine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. pensoft.neted.gov
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. Crystallographic data for related compounds, such as 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net This level of detail is crucial for understanding the molecule's conformation and potential interactions with biological targets.
Chemoinformatics and computational tools are playing an increasingly important role. Predicted properties, such as the Collision Cross Section (CCS) values derived from ion mobility-mass spectrometry, can aid in compound identification. uni.luuni.lu Virtual screening, as mentioned earlier, uses computational models to predict the binding of molecules to a target, allowing for the prioritization of compounds for synthesis and testing. nih.gov Density Functional Theory (DFT) calculations are also employed to understand reaction mechanisms, such as the C-H bond activation involved in forming organometallic complexes. rsc.org The integration of these advanced analytical and computational methods provides a deeper understanding of the physicochemical properties and reactivity of this compound, guiding the design of new and improved derivatives.
Q & A
Q. What are the established synthetic routes for 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine, and how do they differ in efficiency?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between α-haloketones and aminopyridines. A notable method employs microwave irradiation , which reduces reaction times from hours to minutes and improves yields (e.g., 85–90% yield in 10 minutes) compared to conventional heating . For 6-bromo derivatives, bromination at the pyridine ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent choice (e.g., DMF or acetonitrile), temperature, and catalyst selection (e.g., Lewis acids like FeCl₃). Scalability is limited in microwave-based methods due to equipment constraints, whereas traditional reflux methods are more adaptable for large-scale synthesis but require longer reaction times .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The methyl groups at positions 2 and 8 typically appear as singlets (δ 2.4–2.6 ppm), while the bromine atom deshields adjacent protons, causing distinct splitting patterns .
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity. For example, crystal structures of related bromo-imidazopyridines reveal planar ring systems with bond angles consistent with aromaticity .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent/catalyst selection. For instance, reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify energy barriers for bromination or cyclization steps, reducing trial-and-error experimentation. Computational workflows can also predict regioselectivity in electrophilic substitutions, such as bromine addition at position 6 versus competing sites . Pairing these with machine learning models trained on experimental datasets (e.g., yield vs. temperature/solvent polarity) further refines condition optimization .
Q. How should researchers resolve contradictions in reaction yields or purity when scaling up synthesis?
Discrepancies often arise from inhomogeneous heating in conventional methods or impurities in starting materials. Strategies include:
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Purification Protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from byproducts like dehalogenated derivatives .
- Reproducibility Checks : Validate scalability using microreactors for continuous flow synthesis, which ensures consistent heat/mass transfer .
Q. What strategies enable structural diversification of this compound for structure-activity relationship (SAR) studies?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) .
- Functional Group Interconversion : Methyl groups at positions 2/8 can be oxidized to carboxylic acids or hydroxymethyl derivatives for further derivatization .
- Heteroatom Substitution : Replace the pyridine nitrogen with sulfur or oxygen to study electronic effects on bioactivity .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Byproduct Formation : Competing reactions (e.g., over-bromination) occur due to excess NBS. Solution: Use stoichiometric bromine donors and low temperatures (0–5°C) .
- Low Solubility : The compound’s hydrophobicity complicates aqueous-phase reactions. Solution: Employ polar aprotic solvents (e.g., DMSO) or surfactant-assisted dispersion .
- Stereochemical Complexity : Racemization in chiral derivatives. Solution: Use enantioselective catalysts (e.g., chiral Brønsted acids) .
Q. How can researchers validate the biological relevance of this compound derivatives without commercial bias?
- Targeted Assays : Prioritize in vitro screens (e.g., kinase inhibition) based on structural analogs’ known activities .
- ADMET Profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics before in vivo testing .
- Open Data Sharing : Publish synthetic protocols and raw data in repositories like ChemRxiv to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
